molecular formula C10H8N2O B14243144 6-(Pyrazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 570432-60-9

6-(Pyrazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14243144
CAS No.: 570432-60-9
M. Wt: 172.18 g/mol
InChI Key: ZBGPAQPJWFTMLC-UHFFFAOYSA-N
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Description

6-(Pyrazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a pyrazine ring fused to a cyclohexa-2,4-dien-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of pyrazine derivatives with cyclohexa-2,4-dien-1-one under specific reaction conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Pyrazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Pyrazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyrazin-2-yl)aniline
  • 4-Chloro-N-(pyrazin-2-yl)aniline
  • 5-Nitroquinazolin-4(3H)-one

Uniqueness

6-(Pyrazin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

CAS No.

570432-60-9

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-pyrazin-2-ylphenol

InChI

InChI=1S/C10H8N2O/c13-10-4-2-1-3-8(10)9-7-11-5-6-12-9/h1-7,13H

InChI Key

ZBGPAQPJWFTMLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN=C2)O

Origin of Product

United States

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